molecular formula C16H33Cl2N B14609578 N,N-bis(2-chloroethyl)dodecan-1-amine CAS No. 60855-85-8

N,N-bis(2-chloroethyl)dodecan-1-amine

Cat. No.: B14609578
CAS No.: 60855-85-8
M. Wt: 310.3 g/mol
InChI Key: BLFNTRFLEAMZHM-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)dodecan-1-amine is a chemical compound with the molecular formula C16H32Cl2N It is known for its unique structure, which includes two chloroethyl groups attached to a dodecylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)dodecan-1-amine typically involves the reaction of dodecylamine with 2-chloroethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Dodecylamine+2Chloroethyl ChlorideThis compound\text{Dodecylamine} + 2 \text{Chloroethyl Chloride} \rightarrow \text{this compound} Dodecylamine+2Chloroethyl Chloride→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often added to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar reaction conditions but with larger quantities of reactants and more efficient purification processes. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)dodecan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction reactions produce amine oxides and secondary amines, respectively .

Scientific Research Applications

N,N-bis(2-chloroethyl)dodecan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)dodecan-1-amine involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)amine: A simpler analogue with similar alkylating properties.

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar mechanism of action.

    Melphalan: Another alkylating agent used in cancer treatment.

Uniqueness

N,N-bis(2-chloroethyl)dodecan-1-amine is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer alkyl chains are beneficial, such as in surfactants and emulsifiers .

Properties

CAS No.

60855-85-8

Molecular Formula

C16H33Cl2N

Molecular Weight

310.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)dodecan-1-amine

InChI

InChI=1S/C16H33Cl2N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17)16-13-18/h2-16H2,1H3

InChI Key

BLFNTRFLEAMZHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCl)CCCl

Origin of Product

United States

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